molecular formula C11H19NO6 B2847839 Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside CAS No. 54400-77-0

Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Cat. No. B2847839
CAS RN: 54400-77-0
M. Wt: 261.274
InChI Key: GFLRLITULFAIEW-ISUQUUIWSA-N
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Description

Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a modification of the sugar molecule . It is an oligosaccharide composed of a monosaccharide and one or more other saccharides . It is an indispensable compound in the biomedical sector, showcasing its significance as a glycosylation inhibitor with potential therapeutic implications for illnesses like cancer and diabetes .


Synthesis Analysis

The synthesis of this compound has been reported in various studies . For instance, one method involves the use of 2-Acetamido-2-deoxy-beta-D-glucopyranose 1,3,4,6-tetraacetate .


Molecular Structure Analysis

The molecular formula of this compound is C11H19NO6 . Its molecular weight is 261.27 g/mol . The structure of this compound can be represented by the SMILES string: CC(=O)N[C@@H]1C@HCO)O)O .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is known that this compound is a modification of the sugar molecule . It is an oligosaccharide composed of a monosaccharide and one or more other saccharides .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C11H19NO6 . Its molecular weight is 261.27 g/mol . The structure of this compound can be represented by the SMILES string: CC(=O)N[C@@H]1C@HCO)O)O .

Scientific Research Applications

Synthesis and Biological Applications

  • Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has been used in the synthesis of complex carbohydrates, such as a tetrasaccharide related to the lipopolysaccharide epitope of Chlamydia. This synthesis involved multiple steps, including coupling with various sugar derivatives and deprotection processes (Kosma et al., 1990).
  • It has also been instrumental in synthesizing trisaccharides, which are key components in the study of bacterial cell walls, through processes involving coupling and deprotection steps (Warren et al., 1980).

Chemical Modifications and Derivatives

  • The compound is a starting material for various chemical modifications, leading to the creation of different glycosides. Such modifications include bromination, hydrogenolysis, and benzoylation processes, which are crucial for the development of novel derivatives (Burger et al., 1983).
  • Further, it has been used in the preparation of chitobiose derivatives, contributing to the advancement of carbohydrate chemistry and glycoscience (Warren & Jeanloz, 1977).

Development of Carbohydrate-Based Materials

  • This compound is key in the development of artificial carbohydrate antigens. These are used in studying binding properties to lectins and antibodies, which is important for immunological research (Roy & Tropper, 1988).
  • Additionally, it plays a role in synthesizing glycoprotein-related structures. These synthetic pathways are valuable in understanding and mimicking biological processes, particularly in biochemistry and molecular biology (Nishimura et al., 1990).

Mechanism of Action

Target of Action

Allyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a modification of the sugar molecule . It is an oligosaccharide composed of a monosaccharide and one or more other saccharides Similar compounds have been used in the biomedical industry to develop drugs targeting various diseases .

Mode of Action

It is known that the compound is a modification of the sugar molecule . This suggests that it may interact with its targets in a similar manner to other sugar molecules, potentially by binding to specific receptors or enzymes and modulating their activity.

Biochemical Pathways

Given that it is a modified sugar molecule , it may be involved in metabolic pathways related to carbohydrate metabolism.

Result of Action

It is known that the compound is a modification of the sugar molecule , suggesting that its effects may be related to the modulation of metabolic processes involving carbohydrates.

properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h3,7-11,13,15-16H,1,4-5H2,2H3,(H,12,14)/t7-,8-,9-,10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLRLITULFAIEW-ISUQUUIWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC=C)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC=C)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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